molecular formula C18H17NO5S2 B2963324 Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate CAS No. 896318-97-1

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate

Cat. No.: B2963324
CAS No.: 896318-97-1
M. Wt: 391.46
InChI Key: LOTKFDNZCFBTGI-UHFFFAOYSA-N
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Description

Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate is a useful research compound. Its molecular formula is C18H17NO5S2 and its molecular weight is 391.46. The purity is usually 95%.
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Scientific Research Applications

Prodrugs and Antimicrobial Activity

One area of application involves the synthesis of carbamate analogues for potential use as prodrugs. For instance, carbamates derived from 2,5-bis(4-amidinophenyl)furan have shown promising anti-Pneumocystis carinii activity, suggesting potential in the development of treatments for Pneumocystis carinii pneumonia (PCP) (Rahmathullah et al., 1999). Similarly, compounds with furan and thiophene moieties have been explored for their anti-Helicobacter pylori properties, indicating a role in combating gastrointestinal infections (Carcanague et al., 2002).

Organic Synthesis and Chemical Reactivity

In organic synthesis, furan and thiophene derivatives, resembling the structural framework of Benzyl (2-(furan-2-yl)-2-(thiophen-2-ylsulfonyl)ethyl)carbamate, have been utilized in various synthetic transformations. For instance, the synthesis of 5-acylisothiazoles from furans showcases the reactivity of furan derivatives in electrophilic aromatic substitution reactions, providing a pathway for the generation of heterocyclic compounds with potential pharmacological activities (Guillard et al., 2001).

Properties

IUPAC Name

benzyl N-[2-(furan-2-yl)-2-thiophen-2-ylsulfonylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5S2/c20-18(24-13-14-6-2-1-3-7-14)19-12-16(15-8-4-10-23-15)26(21,22)17-9-5-11-25-17/h1-11,16H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTKFDNZCFBTGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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